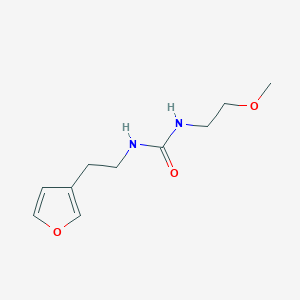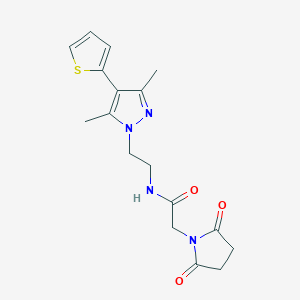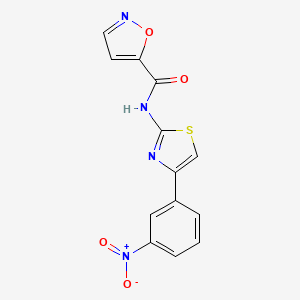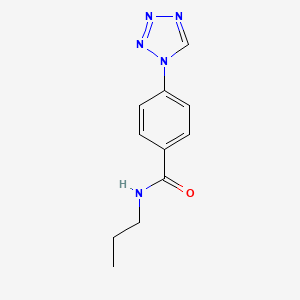
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone, also known as CPQM, is a novel compound that has gained significant attention in the field of medicinal chemistry. CPQM is a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), which is a key regulator of cell cycle progression. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone acts as a selective inhibitor of CDK4/6, which are key regulators of cell cycle progression. CDK4/6 inhibitors block the phosphorylation of retinoblastoma protein (Rb), which is a tumor suppressor protein that controls cell cycle progression. By inhibiting CDK4/6, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone induces cell cycle arrest and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been shown to have potent antitumor activity in preclinical models, with minimal toxicity to normal cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone is a potent and selective inhibitor of CDK4/6, making it a valuable tool for studying the role of CDK4/6 in cancer biology. However, the compound is not yet approved for clinical use, and further studies are needed to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
For research on (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone include evaluating its safety and efficacy in clinical trials, identifying biomarkers that can predict response to the compound, and developing strategies to overcome resistance to CDK4/6 inhibitors. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone may have potential applications in other disease areas, such as neurodegenerative disorders and viral infections. Further research is needed to explore these potential applications.
Synthesemethoden
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone involves the reaction of quinoxaline-6-carboxylic acid with cyclobutylidene-piperidin-1-ylamine in the presence of a coupling reagent. The reaction yields (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone as a white powder with high purity and yield.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown potent antitumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. (4-Cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-4-5-16-17(12-15)20-9-8-19-16)21-10-6-14(7-11-21)13-2-1-3-13/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURNXNVPRSXSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyclobutylidenepiperidine-1-carbonyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

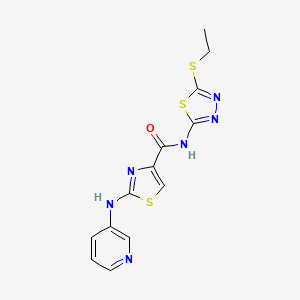

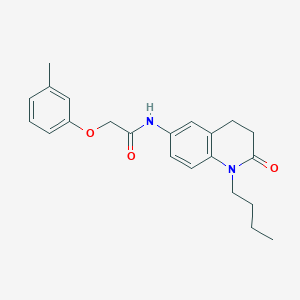

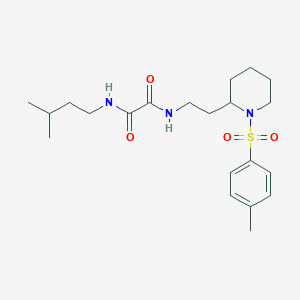



![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)
![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)
